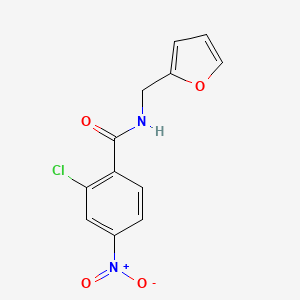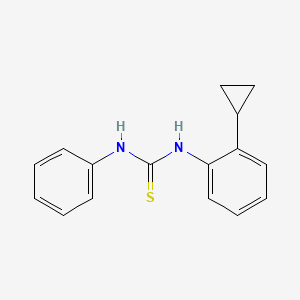![molecular formula C14H16N2O2S B5740865 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5740865.png)
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide, also known as MTB, is a synthetic compound that belongs to the class of thiazole derivatives. MTB has gained significant attention in the scientific community due to its potential therapeutic applications in treating various diseases.
Mechanism of Action
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins. Prostaglandins are involved in various physiological processes such as inflammation, pain, and fever. By inhibiting COX-2, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide reduces the production of prostaglandins, thereby exhibiting anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide has been shown to exhibit various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide can also inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of immune and inflammatory responses. N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide has been found to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This property of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide makes it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide has several advantages for lab experiments. It is a stable compound and can be easily synthesized using a simple one-pot reaction. N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide has been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo studies. However, the main limitation of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide is its low solubility in water, which can affect its bioavailability and limit its therapeutic potential.
Future Directions
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide has shown promising results in various preclinical studies, and its potential therapeutic applications are still being explored. Some of the future directions for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide research include:
1. Investigating the efficacy of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Exploring the potential of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide as an anti-cancer agent.
3. Studying the effect of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide on the gut microbiota and its potential role in treating gastrointestinal disorders.
4. Developing novel formulations of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide to improve its solubility and bioavailability.
Conclusion:
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide is a synthetic compound with potential therapeutic applications in treating various diseases. It exhibits anti-inflammatory, anti-cancer, and anti-microbial properties and has been found to possess neuroprotective effects. N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide inhibits the activity of COX-2 enzyme, reduces the production of prostaglandins, and exhibits various biochemical and physiological effects. N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide has several advantages for lab experiments, but its low solubility in water is a limitation. Future research on N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide can lead to the development of novel therapies for various diseases.
Synthesis Methods
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide can be synthesized using a simple one-pot reaction. The starting materials required for the synthesis are 4-methoxybenzaldehyde, 2-aminothiazole, and butyric anhydride. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the final product using sodium borohydride. The yield of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide obtained through this method is around 70%.
Scientific Research Applications
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide has also been found to exhibit neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-3-4-13(17)16-14-15-12(9-19-14)10-5-7-11(18-2)8-6-10/h5-9H,3-4H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKCBBVDJCBSLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-butyramide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5740796.png)

![2-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5740800.png)


![7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5740821.png)
![2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5740837.png)
![methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5740846.png)

![3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5740856.png)
![ethyl 2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5740863.png)

![N-(2,3-dimethylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5740874.png)
